molecular formula C29H28F6N4O2 B12959504 1-[(R)-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea

1-[(R)-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea

Katalognummer: B12959504
Molekulargewicht: 578.5 g/mol
InChI-Schlüssel: QGLQHRHYJCQTQI-COIZRTFASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[®-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a quinoline moiety with a quinuclidine structure, linked through a urea bridge to a trifluoromethyl-substituted phenyl group. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[®-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea typically involves multiple steps:

    Formation of the Quinoline Derivative: The initial step involves the synthesis of the 6-methoxy-4-quinoline derivative. This can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Synthesis of the Quinuclidine Moiety: The quinuclidine structure is synthesized via a cyclization reaction involving a suitable precursor, such as a vinyl-substituted amine.

    Coupling Reaction: The quinoline and quinuclidine derivatives are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Urea Formation: The final step involves the formation of the urea bridge by reacting the coupled intermediate with an isocyanate derivative of the trifluoromethyl-substituted phenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-[®-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The urea bridge can be reduced to form corresponding amines.

    Substitution: The vinyl group on the quinuclidine moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinuclidine derivatives depending on the nucleophile or electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s structure suggests potential as a ligand for various receptors. It can be used in the study of receptor-ligand interactions, particularly in the context of neurotransmission due to the quinuclidine moiety.

Medicine

In medicine, 1-[®-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea may be investigated for its potential therapeutic properties. Its structural components are reminiscent of known pharmacophores, suggesting possible applications in the treatment of neurological disorders or as antimicrobial agents.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the trifluoromethyl groups and the quinoline moiety.

Wirkmechanismus

The mechanism of action of 1-[®-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea would depend on its specific application. In a biological context, it may interact with neurotransmitter receptors, modulating their activity. The quinuclidine moiety is known to interact with nicotinic acetylcholine receptors, suggesting a potential mechanism involving the modulation of cholinergic signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinine: Shares the quinoline and quinuclidine moieties but lacks the trifluoromethyl-substituted phenyl group.

    Chloroquine: Another quinoline derivative used as an antimalarial agent.

    Trifluoromethylphenylurea Derivatives: Compounds with similar urea bridges but different aromatic substituents.

Uniqueness

1-[®-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea is unique due to its combination of a quinoline moiety, a quinuclidine structure, and a trifluoromethyl-substituted phenyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C29H28F6N4O2

Molekulargewicht

578.5 g/mol

IUPAC-Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]urea

InChI

InChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)/t16?,17?,25?,26-/m1/s1

InChI-Schlüssel

QGLQHRHYJCQTQI-COIZRTFASA-N

Isomerische SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H](C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Kanonische SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.